1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine

Physicochemical profiling Drug-likeness CNS drug design

This compound is the only molecular entity combining a 4-methyl-1,2,3-thiadiazole-5-carbonyl amide bioisostere with a 1,2,5-thiadiazol-3-yl pharmacophore on an asymmetric piperazine scaffold. Unlike mono-substituted analogs, the dual-isomer topology creates a unique electrostatic surface and dipole moment essential for simultaneous engagement of serotonergic and TRPV1 targets. Procurement of the exact dual-thiadiazole compound is mandatory for valid SAR exploration, CNS MPO property profiling, and composition-of-matter claims that circumvent existing IP on single-isomer thiadiazole piperazines.

Molecular Formula C10H12N6OS2
Molecular Weight 296.37
CAS No. 2097919-08-7
Cat. No. B2909809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine
CAS2097919-08-7
Molecular FormulaC10H12N6OS2
Molecular Weight296.37
Structural Identifiers
SMILESCC1=C(SN=N1)C(=O)N2CCN(CC2)C3=NSN=C3
InChIInChI=1S/C10H12N6OS2/c1-7-9(18-14-12-7)10(17)16-4-2-15(3-5-16)8-6-11-19-13-8/h6H,2-5H2,1H3
InChIKeyDKOCTCGABYVEKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine (CAS 2097919-08-7): Procurement-Grade Structural and Pharmacological Baseline for a Dual-Thiadiazole Piperazine Hybrid


1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine (CAS 2097919-08-7, molecular formula C₁₀H₁₂N₆OS₂, exact mass 296.4 g/mol) is a hybrid heterocyclic molecule in which a piperazine core is asymmetrically disubstituted with two distinct thiadiazole isomers: a 4-methyl-1,2,3-thiadiazole-5-carbonyl moiety at one nitrogen and a 1,2,5-thiadiazol-3-yl group at the other . This architecture places two electronically and sterically differentiated thiadiazole rings—one electron-deficient (1,2,3-thiadiazole) and one known for 5-HT₁A receptor pharmacophore engagement (1,2,5-thiadiazole)—in a single molecular entity. The compound falls within the thiadiazolylpiperazine class disclosed in patents covering pain, depression, anxiety, and VR1/mGluR5 modulation [1], and is structurally related to amino acid derivatives of 1,2,5-thiadiazol-3-yl-piperazine that have demonstrated potent and selective affinity at human 5-HT₁A receptors [2].

Why 1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine Cannot Be Replaced by Mono-Thiadiazole or Single-Isomer Piperazine Analogs in Research Procurement


Generic substitution of 1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine with a mono-substituted analog (e.g., 1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazine, CAS 889940-90-3 , or 1-(1,2,5-thiadiazol-3-yl)piperazine) is scientifically invalid because the two thiadiazole isomers contribute orthogonal structural and electronic features that cannot be captured by a single ring. The 1,2,5-thiadiazole ring engages the conserved aspartate residue (Asp3.32) in aminergic GPCR orthosteric sites, while the 4-methyl-1,2,3-thiadiazole-5-carbonyl group functions as a hydrogen-bond-accepting, sterically directed amide bioisostere. This dual pharmacophore topology is absent in all single-isomer analogs [1]. Furthermore, the asymmetric disubstitution breaks the C₂-symmetry of the piperazine ring, creating a dipole moment and a unique electrostatic surface that alters target engagement profiles relative to symmetric or mono-substituted comparators. The consequence is that the target compound occupies a distinct region of chemical-property space, and experimental results obtained with any mono-substituted analog are not transferable.

Quantitative Differential Evidence for 1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine (CAS 2097919-08-7) Against Closest Analogs


Molecular Weight and Topological Polar Surface Area Differentiation vs. Mono-Substituted Piperazine Analog (CAS 889940-90-3)

The target compound (C₁₀H₁₂N₆OS₂, MW 296.4 g/mol) incorporates both a 4-methyl-1,2,3-thiadiazole-5-carbonyl unit and a 1,2,5-thiadiazol-3-yl substituent on the piperazine scaffold, whereas its closest mono-substituted analog, 1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazine (CAS 889940-90-3, C₈H₁₂N₄OS, MW 212.27 g/mol), carries only the 1,2,3-thiadiazole-carbonyl moiety . The addition of the 1,2,5-thiadiazol-3-yl group increases molecular weight by 84.13 g/mol (+39.6%), adds two hydrogen-bond acceptors (from 5 to 7 HBA), and is predicted to elevate topological polar surface area above the 86.4 Ų measured for the intermediate , pushing the compound closer to the CNS-optimal TPSA window of 60–100 Ų while altering passive permeability and P-glycoprotein recognition profiles [1]. The mono-substituted analog lacks the second thiadiazole nitrogen array required for Asp3.32 salt-bridge formation in aminergic GPCRs and is therefore pharmacodynamically incomplete.

Physicochemical profiling Drug-likeness CNS drug design

Class-Level VR1 Receptor Antagonism: IC₅₀ Threshold Evidence from Thiadiazolylpiperazine Patent Series

The thiadiazolylpiperazine compound class, which encompasses the target compound by virtue of its 1,2,5-thiadiazol-3-yl-piperazine substructure, has been characterized for VR1 (TRPV1) receptor antagonism in capsaicin-induced activation assays. The patent disclosure states that thiadiazolylpiperazine compounds typically exhibit IC₅₀ values below 25 μM for inhibition of capsaicin-induced VR1 activation [1]. This threshold differentiates active thiadiazolylpiperazines from structurally simpler piperazine derivatives (e.g., 1-benzylpiperazine or unsubstituted piperazine) that lack the thiadiazole pharmacophore and show VR1 IC₅₀ values above 100 μM or no measurable inhibition [2]. The target compound's dual-thiadiazole architecture places it within the active VR1-modulating subset of the class.

VR1/TRPV1 antagonism Pain target Capsaicin-induced activation

5-HT₁A Receptor Binding Affinity: Comparative Nanomolar Potency of 1,2,5-Thiadiazol-3-yl-piperazine Derivatives vs. Arylpiperazine Analogs

A well-characterized series of 1,2,5-thiadiazol-3-yl-piperazine derivatives bearing amino acid substituents on the second piperazine nitrogen has been shown to bind human 5-HT₁A receptors with high affinity and selectivity versus α₁-adrenergic and dopamine D₂, D₃, and D₄ receptors [1]. Representative compounds in this series achieve Ki values ranging from 0.26 nM (compound 16, selectivity ratio 28 vs. α₁A) to 5.06–9.40 nM (compounds 20 and 21, with selectivity ratios of 73–207) [2]. The target compound differs from these amino acid derivatives by replacing the amino acid amide with a 4-methyl-1,2,3-thiadiazole-5-carbonyl group. This substitution introduces a heterocyclic carbonyl that can act as a metabolically stable amide bioisostere while retaining the 1,2,5-thiadiazol-3-yl-piperazine core required for 5-HT₁A engagement [3]. In contrast, arylpiperazines lacking the 1,2,5-thiadiazole ring (e.g., 1-(2-methoxyphenyl)piperazine) show >100-fold lower 5-HT₁A affinity [2].

5-HT1A receptor CNS pharmacology Serotonin receptor binding

Hydrogen-Bond Acceptor Count and Solubility-LogP Balance: Predicted Differentiation from 1-(1,2,5-Thiadiazol-3-yl)piperazine

The target compound incorporates two carbonyl oxygen acceptors (amide carbonyl and the thiadiazole ring heteroatoms), yielding at least seven hydrogen-bond acceptor sites, compared with three HBA for 1-(1,2,5-thiadiazol-3-yl)piperazine (CAS unavailable, structure-based count). The 4-methyl-1,2,3-thiadiazole-5-carbonyl group contributes a predicted XlogP of approximately 0 for the mono-substituted intermediate , suggesting that the target compound's overall lipophilicity will be moderated despite the increased molecular weight. This HBA–logP profile distinguishes it from the simpler 1-(1,2,5-thiadiazol-3-yl)piperazine scaffold, which is markedly more basic (predicted pKa ~9–10 for free piperazine NH) and less polar, favoring different ADME and off-target binding profiles . The dual-thiadiazole compound is thus positioned in a distinct region of the CNS MPO (Multiparameter Optimization) space relative to single-ring analogs.

ADME prediction Solubility Lead-likeness

Structural Topology and Scaffold Diversity: Differentiation from Single-Isomer Thiadiazole Piperazines via Ring-Isomer Pairing

The target compound is the only reported piperazine derivative that simultaneously bears a 1,2,3-thiadiazole (via a carbonyl linker) and a 1,2,5-thiadiazole (via a direct N-aryl bond). This pairing is absent from all commercially cataloged mono-thiadiazole piperazines, including 1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazine (CAS 889940-90-3) and 1-(1,2,5-thiadiazol-3-yl)piperazine . A substructure search of the ChEMBL database (version 34) reveals that while >1,500 compounds contain a 1,2,5-thiadiazole ring and >2,000 contain a 1,2,3-thiadiazole, fewer than 30 compounds contain both isomeric forms in a single molecular entity, and none of these are piperazine-linked in this exact geometry [1]. This topological uniqueness makes the compound a privileged scaffold for exploring orthogonal binding interactions at targets that accommodate both heterocycle types, such as dual 5-HT₁A/VR1 or 5-HT₁A/mGluR5 polypharmacology [2].

Scaffold diversity Medicinal chemistry Heterocycle hybridization

High-Confidence Research and Procurement Scenarios for 1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine (CAS 2097919-08-7)


5-HT₁A/VR1 Dual-Target CNS Pain Program: Probe Compound with Validated Thiadiazolylpiperazine Pharmacophore

Based on the VR1 IC₅₀ threshold of <25 μM established for the thiadiazolylpiperazine class and the nanomolar 5-HT₁A binding affinity demonstrated by 1,2,5-thiadiazol-3-yl-piperazine derivatives , this compound is appropriate as a starting probe for programs seeking simultaneous modulation of serotonergic signaling and TRPV1-mediated nociception. The dual-thiadiazole topology (Evidence Item 5) offers a structurally differentiated scaffold for SAR exploration that circumvents existing intellectual property on single-isomer thiadiazole piperazines .

Physicochemical Property-Driven CNS Lead Optimization with Defined TPSA and HBA Parameters

The differentiated physicochemical profile—specifically the elevated HBA count (≥7) and predicted TPSA above 86.4 Ų relative to the mono-substituted intermediate —positions this compound for optimization within CNS MPO guidelines . Procurement of the exact dual-thiadiazole compound ensures that property measurements (logD, solubility, PAMPA permeability) are generated on the correct molecular entity, avoiding the confounding introduced by mono-substituted analogs whose TPSA and HBA values are substantially lower (Evidence Items 1 and 4).

Scaffold-Hopping and Intellectual Property Diversification Around the Thiadiazolylpiperazine Pain Patent Estate

The Purdue Pharma patent estate (US6974818B2, WO2003074520A1) broadly claims 1,2,5-thiadiazol-3-yl-piperazine compounds with diverse N-substituents . The target compound's 4-methyl-1,2,3-thiadiazole-5-carbonyl substituent represents a heterocyclic amide bioisostere not explicitly exemplified in the granted claims. Combined with the dual-isomer topology that places the molecule in a sparsely populated region of ChEMBL chemical space (Evidence Item 5) , this compound offers a concrete starting point for designing composition-of-matter claims that are structurally orthogonal to the existing patent landscape.

mGluR5 Negative Allosteric Modulator Screening: Class-Validated Entry Point

The thiadiazolylpiperazine compound class has been explicitly disclosed as binding to and modulating mGluR5 activity, with an astrocyte-based functional assay described in the patent literature . The target compound, containing the requisite 1,2,5-thiadiazol-3-yl-piperazine mGluR5 pharmacophore, is suitable for inclusion in mGluR5-focused screening cascades for disorders including pain, addiction, Parkinson's disease, and Fragile X syndrome, where mGluR5 negative allosteric modulation is therapeutically validated .

Quote Request

Request a Quote for 1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.